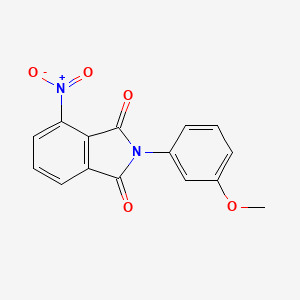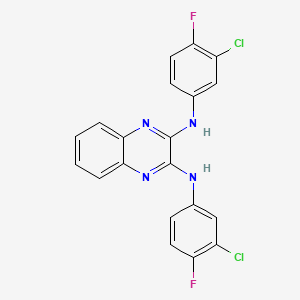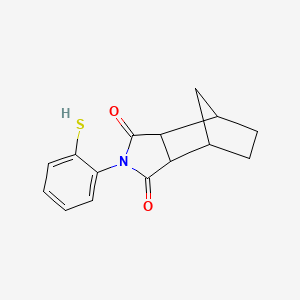
2-(3-Methoxyphenyl)-4-nitroisoindole-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Methoxyphenyl)-4-nitroisoindole-1,3-dione is a chemical compound that belongs to the class of isoindole derivatives Isoindoles are heterocyclic compounds containing a nitrogen atom in a five-membered ring fused to a benzene ring This particular compound features a methoxy group (-OCH₃) attached to the phenyl ring and a nitro group (-NO₂) attached to the isoindole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Methoxyphenyl)-4-nitroisoindole-1,3-dione can be achieved through several synthetic routes. One common method involves the reaction of 3-methoxybenzaldehyde with phthalic anhydride in the presence of a suitable catalyst to form the intermediate 3-methoxyphthalide. This intermediate is then subjected to nitration using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
2-(3-Methoxyphenyl)-4-nitroisoindole-1,3-dione undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group (-OH), resulting in the formation of 2-(3-Hydroxyphenyl)-4-nitroisoindole-1,3-dione.
Reduction: The nitro group can be reduced to an amino group (-NH₂) using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group is replaced by other nucleophiles such as halides or amines.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents such as hydrogen gas (H₂) with a palladium catalyst or sodium borohydride (NaBH₄).
Substitution: Reagents such as sodium halides (NaX) or primary amines (RNH₂) in the presence of a suitable solvent.
Major Products Formed
Oxidation: 2-(3-Hydroxyphenyl)-4-nitroisoindole-1,3-dione.
Reduction: 2-(3-Methoxyphenyl)-4-aminoisoindole-1,3-dione.
Substitution: Various substituted isoindole derivatives depending on the nucleophile used.
Scientific Research Applications
2-(3-Methoxyphenyl)-4-nitroisoindole-1,3-dione has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including its use as a lead compound for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(3-Methoxyphenyl)-4-nitroisoindole-1,3-dione is not fully understood. it is believed to exert its effects through interactions with specific molecular targets and pathways. The nitro group may undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. Further research is needed to elucidate the precise molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
2-(3-Methoxyphenyl)-4-aminoisoindole-1,3-dione: Similar structure but with an amino group instead of a nitro group.
2-(3-Hydroxyphenyl)-4-nitroisoindole-1,3-dione: Similar structure but with a hydroxyl group instead of a methoxy group.
2-(3-Methoxyphenyl)-4-chloroisoindole-1,3-dione: Similar structure but with a chloro group instead of a nitro group.
Uniqueness
2-(3-Methoxyphenyl)-4-nitroisoindole-1,3-dione is unique due to the presence of both the methoxy and nitro groups, which confer distinct chemical properties and potential applications. The combination of these functional groups allows for diverse chemical reactivity and the possibility of forming various derivatives with different biological and industrial applications.
Properties
Molecular Formula |
C15H10N2O5 |
|---|---|
Molecular Weight |
298.25 g/mol |
IUPAC Name |
2-(3-methoxyphenyl)-4-nitroisoindole-1,3-dione |
InChI |
InChI=1S/C15H10N2O5/c1-22-10-5-2-4-9(8-10)16-14(18)11-6-3-7-12(17(20)21)13(11)15(16)19/h2-8H,1H3 |
InChI Key |
FSTVICXWPLBUKF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)N2C(=O)C3=C(C2=O)C(=CC=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Chloro-3-{[(4-chloro-2-methylphenoxy)acetyl]amino}benzoic acid](/img/structure/B12478312.png)
![N~2~-[(4-ethoxy-3-methylphenyl)sulfonyl]-N~2~-ethyl-N-(tetrahydrofuran-2-ylmethyl)glycinamide](/img/structure/B12478320.png)
![1-{[Bis(prop-2-EN-1-YL)amino]methyl}indole-2,3-dione](/img/structure/B12478329.png)
![N-{[1-(2,4-dichlorobenzyl)-1H-indol-3-yl]methyl}propan-1-amine](/img/structure/B12478332.png)
![2-amino-6,7-dimethyl-4-(5-methylthiophen-2-yl)-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B12478338.png)

![1-[4-(2,3-Dihydro-1,4-benzodioxin-2-ylcarbonyl)piperazin-1-yl]-2-(3,4-dimethoxyphenyl)ethanone](/img/structure/B12478346.png)
![5-bromo-2-methoxy-N-{[4-(4-propanoylpiperazin-1-yl)phenyl]carbamothioyl}benzamide](/img/structure/B12478347.png)

![2-(2-{5-[5-(Cyclopropylsulfamoyl)furan-2-yl]-1,2,4-oxadiazol-3-yl}phenoxy)acetamide](/img/structure/B12478370.png)
![N-{[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-(2-phenylethyl)methanesulfonamide](/img/structure/B12478379.png)
![N-{[5-(3-chloro-4-fluorophenyl)furan-2-yl]methyl}-2-methylpropan-1-amine](/img/structure/B12478382.png)
![2-{[4-methyl-5-(5,6,7,8-tetrahydronaphthalen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(morpholin-4-yl)ethanone](/img/structure/B12478389.png)

